Product packaging for Deoxynivalenol 3-glucuronide(Cat. No.:CAS No. 1000000-13-4)

Deoxynivalenol 3-glucuronide

Cat. No.: B1146104
CAS No.: 1000000-13-4
M. Wt: 472.44
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxynivalenol 3-glucuronide (DON-3-GlcA) is a major phase II metabolite of the mycotoxin Deoxynivalenol (DON) and serves as a critical biomarker for assessing human exposure . After ingestion, DON is rapidly absorbed and metabolized in the human body through glucuronidation, a primary detoxification pathway. This process yields several glucuronide conjugates, with DON-3-glucuronide and DON-15-glucuronide being identified as the most significant in human urine . Human intervention studies have demonstrated that approximately 72% of the total DON excreted in urine is in the glucuronidated form, underlining the importance of these metabolites for biomonitoring . The analysis of DON-3-glucuronide, often alongside DON-15-glucuronide and free DON, provides a reliable method to estimate dietary intake and conduct exposure assessments in different populations . Furthermore, the metabolic pathway involves the modified form DON-3-glucoside (DON-3G), which, upon ingestion, can be hydrolyzed by gut bacteria back into DON, subsequently leading to the formation of glucuronide metabolites like DON-3-glucuronide . This makes it an essential analyte for understanding the total body burden of DON and its modified forms. This product is intended for research applications only, such as use as a reference standard in analytical chemistry (e.g., LC-MS/MS) for the precise quantification of DON exposure in human urine samples. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₁H₂₈O₁₂ B1146104 Deoxynivalenol 3-glucuronide CAS No. 1000000-13-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O12/c1-7-3-9-20(5-22,15(27)10(7)23)19(2)4-8(16(32-9)21(19)6-30-21)31-18-13(26)11(24)12(25)14(33-18)17(28)29/h3,8-9,11-16,18,22,24-27H,4-6H2,1-2H3,(H,28,29)/t8-,9-,11+,12+,13-,14+,15-,16-,18-,19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFAWUZMBBQEMX-IJNZYEPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000000-13-4
Record name Deoxynivalenol 3-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000000134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEOXYNIVALENOL 3-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0I7J8KVP2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Formation and Biosynthesis of Deoxynivalenol 3 Glucuronide in Biological Systems

Deoxynivalenol (B1670258) (DON) as the Precursor Compound

Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene (B1219388) mycotoxin. mdpi.com It is a secondary metabolite produced predominantly by fungal species of the Fusarium genus, such as Fusarium graminearum and F. culmorum, which are common pathogens of cereal crops like wheat, maize, barley, and oats. mdpi.commdpi.com DON is recognized as a virulence factor for the fungus, aiding in the spread of disease within the plant. mdpi.comresearchgate.net Chemically, its structure is 3,7,15-trihydroxy-12,13-epoxytrichothec-9-en-8-one. mdpi.com At a cellular level, DON is a potent inhibitor of eukaryotic protein synthesis, which underlies its toxicity to plants, animals, and humans. researchgate.netnih.gov In biological systems, particularly in plants, DON serves as the direct precursor for the formation of Deoxynivalenol 3-glucoside. mdpi.com This conversion is a key metabolic step in the plant's response to Fusarium infection and DON contamination. nih.gov

Plant-Mediated Glucosylation Mechanisms

Plants have evolved sophisticated detoxification systems to mitigate the harmful effects of xenobiotics, including mycotoxins like DON. mdpi.com A primary strategy is a phase II metabolic reaction known as glycosylation, where a glucose molecule is attached to the toxin. nih.gov This process, catalyzed by specific enzymes, converts DON into the less phytotoxic compound, Deoxynivalenol-3-O-glucoside (D3G). mdpi.comnih.gov The formation of D3G is considered a detoxification process within the plant, which then sequesters the compound in the vacuoles. nih.gov

The enzymatic conversion of DON to D3G is a defense mechanism observed in numerous cereal crops. nih.gov When infected with Fusarium, plants like wheat, maize, oats, and barley utilize endogenous enzymes to conjugate glucose to the hydroxyl group at the C-3 position of the DON molecule. researchgate.netnih.gov This glucosylation pathway is a common response to DON exposure in these species. nih.govnih.gov Studies have shown that the ability to convert DON to D3G is associated with resistance to Fusarium Head Blight (FHB). nih.gov For instance, wheat lines containing resistance quantitative trait loci (QTL), such as Qfhs.ndsu-3BS, exhibit a greater capacity to form D3G, leading to lower FHB susceptibility. nih.gov Similarly, in barley, the detoxification of DON to D3G is a key biochemical mechanism for resistance. nih.govmdpi.com Research on barley genotypes has demonstrated that all investigated cultivars can convert DON to D3G, indicating that this is a fundamental defense trait. scabusa.org The amount of D3G produced can be substantial, varying based on genetic and environmental factors. scabusa.orgnih.gov

The enzymatic reaction responsible for the formation of D3G is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). mdpi.comnih.gov These enzymes facilitate the transfer of a glucose moiety from a donor molecule, UDP-glucose, to the DON molecule. researchgate.netresearchgate.net

Several specific UGTs have been identified and characterized for their role in DON detoxification. One of the first to be identified was AtUGT73C5 from the model plant Arabidopsis thaliana. nih.govresearchgate.net This enzyme was shown to transfer glucose to the C-3 hydroxyl group of DON, and its overexpression in Arabidopsis conferred enhanced tolerance to the mycotoxin. researchgate.net

In cereal crops, homologous UGTs have been discovered. In barley, HvUGT13248 has been functionally characterized and is known to confer resistance to DON. mdpi.commdpi.com Overexpression of this gene in barley improved resistance and increased the production of D3G, while functional mutants showed greater susceptibility to FHB. mdpi.com UGTs contributing to DON resistance have also been identified in oats. mdpi.com A recent study screened a large library of plant UGTs and identified eight novel enzymes that can glycosylate DON, highlighting the diversity of these detoxification enzymes in the plant kingdom. mdpi.comnih.gov

Table 1: Examples of UDP-Glycosyltransferases (UGTs) Involved in DON Glucosylation
EnzymeSource OrganismKey FindingReference
AtUGT73C5Arabidopsis thalianaOne of the first UGTs identified to detoxify DON by converting it to D3G. nih.govresearchgate.net
HvUGT13248Barley (Hordeum vulgare)Confers resistance to DON in barley; overexpression increases D3G production. mdpi.commdpi.com
OsUGT79Rice (Oryza sativa)Characterized for its ability to inactivate DON and used for the enzymatic synthesis of D3G. nih.gov
ZjUGTZiziphus jujuba (Jujube)Identified as having the highest activity among eight novel DON-glycosylating enzymes in a recent screen. nih.govresearchgate.net

The conversion of DON to D3G is a crucial component of the plant's defense and detoxification strategy against Fusarium pathogens. nih.govmdpi.comnih.gov DON acts as a virulence factor, helping the fungus to colonize plant tissue. mdpi.com By glycosylating DON, the plant effectively reduces its toxicity. researchgate.net D3G exhibits significantly lower toxicity compared to its precursor because the addition of the glucose molecule at the C-3 position hinders the toxin's ability to bind to eukaryotic ribosomes, which is the mechanism of its toxicity. researchgate.netnih.gov This inactivation of the mycotoxin helps the plant to limit the damage caused by the fungal infection and contain the pathogen's spread. researchgate.net The formation of D3G is therefore considered a marker of resistance to FHB in cereals. nih.gov Resistant varieties of wheat and barley often show a higher ratio of D3G to DON upon infection compared to more susceptible varieties. nih.govscabusa.org

Microbial Biotransformation Pathways Leading to D3G (e.g., by Aphids)

While glucosylation is a well-established detoxification pathway in plants, its occurrence in the animal kingdom is rare. Animals typically employ glucuronidation (conjugation with glucuronic acid) or sulfation for detoxification. nih.gov However, a remarkable exception has been documented in insects. Research has demonstrated for the first time in an animal that aphids can convert DON to D3G. nih.gov This biotransformation is considered a phase II detoxification reaction, analogous to the process in plants. nih.gov

The study revealed that the English grain aphid (Sitobion avenae), which often co-exists with Fusarium graminearum on wheat, can efficiently convert DON to the less toxic D3G. nih.gov This aphid species demonstrated a higher tolerance to DON and a more efficient conversion to D3G compared to the pea aphid (Acyrthosiphon pisum), which feeds on legumes that are not hosts for F. graminearum. nih.gov This suggests a possible co-evolutionary adaptation of the English grain aphid to the presence of DON in its food source. nih.gov Further analysis also detected the presence of DON-diglucosides in the aphids, indicating potential sequential glucosylation reactions. nih.gov This discovery highlights a unique microbial or insect-mediated biotransformation pathway for mycotoxin detoxification that mirrors a plant-based defense mechanism. nih.gov

Occurrence and Distribution of Deoxynivalenol 3 Glucuronide in Agricultural and Food Matrices

Global Incidence in Raw Agricultural Commodities

D3G is found worldwide in a variety of raw agricultural commodities, particularly cereal grains, wherever Fusarium infection occurs.

Deoxynivalenol (B1670258) 3-glucuronide is frequently detected in cereal grains such as wheat, maize, oats, and barley. researchgate.netnih.govnih.gov In a study of 23 wheat and 54 maize samples from Austria, Germany, and Slovakia, D3G was detected in all 77 samples. nih.gov The concentrations in these samples ranged from 10 to 1070 ng/g. nih.gov Similarly, research on hard red spring wheat grown in the USA has also documented the presence of D3G. researchgate.net

Studies have shown that DON is a common contaminant in oats, wheat, and maize. researchgate.net Specifically, D3G has been identified in these grains, as well as in barley. researchgate.net The contamination levels can vary significantly depending on the region and year. For instance, in a study of Egyptian corn and wheat flour samples, D3G was detected in 32.7% of the samples, with concentrations reaching up to 257 µg/kg. researchgate.net

The following table summarizes the occurrence of Deoxynivalenol 3-glucuronide in various cereal grains based on selected studies.

Cereal GrainRegion(s)Frequency of DetectionConcentration RangeReference
WheatAustria, Germany, Slovakia100%10 - 1070 ng/g nih.gov
WheatUSASignificantNot specified researchgate.net
Wheat FlourEgypt32.7% researchgate.net
MaizeAustria100%10 - 1070 ng/g nih.gov
Maize FlourEgypt32.7% researchgate.net
Oats-ReportedNot specified researchgate.net
Barley-ReportedNot specified researchgate.netmdpi.com

LOQ: Limit of Quantification

The accumulation of D3G in cereal grains is influenced by a combination of environmental conditions and the genetic makeup of the plant cultivar. Environmental factors such as temperature, humidity, and rainfall during critical growth stages of the plant, particularly flowering, can impact the severity of Fusarium infection and subsequent mycotoxin production. nih.govmdpi.com

The genetic resistance of a cereal cultivar to Fusarium head blight (FHB) plays a crucial role in the levels of both DON and D3G. mdpi.comnih.gov Plants metabolize DON into the less phytotoxic D3G as a detoxification mechanism. researchgate.netmdpi.com Research has shown that more resistant wheat and barley varieties often exhibit a greater ability to convert DON to D3G. mdpi.com For instance, a study on two-row barley genotypes indicated that while the ratio of D3G to DON was consistent across genotypes, more resistant genotypes had a higher ratio at the soft-dough stage, which then decreased at maturity. mdpi.comnih.gov This suggests that the plant's ability to glycosylate DON is a component of its defense response. The genetic basis for this detoxification has been linked to specific uridine (B1682114) diphosphate (B83284) glycosyltransferase (UGT) genes in barley. mdpi.com

Presence in Processed Food and Feed Products

This compound is not limited to raw grains; it can also be found in a variety of processed food and feed products. europa.eu Its presence has been documented in items such as breakfast cereals, snacks, and beer. researchgate.net During food processing, the distribution of mycotoxins can change. For example, in wet-milling of corn, a significant portion of DON can be transferred to by-products used for animal feed, such as corn gluten feed. mdpi.com Similarly, during the milling of wheat, mycotoxins tend to concentrate in the outer fractions like bran, which are often used in animal feed. mdpi.com

A study of various cereal-based products in China found that the positivity rate of D3G was 40% in wheat flour, 32% in beer, and 21.1% in other processed products. nih.gov This indicates that D3G can persist through various processing methods, including fermentation. nih.gov The presence of D3G in animal feed is also a significant issue, with studies showing higher levels of DON and its derivatives in feed compared to food. europa.eu

Co-occurrence Patterns with Parent Deoxynivalenol and Other Modified Mycotoxins

This compound rarely occurs in isolation. It is almost always found alongside its parent compound, deoxynivalenol, and sometimes with other modified forms like 3-acetyl-deoxynivalenol (3-ADON) and 15-acetyl-deoxynivalenol (15-ADON). mdpi.comeuropa.eu

The ratio of D3G to DON can vary widely depending on the cereal, the specific cultivar, environmental conditions, and the year of harvest. researchgate.netmdpi.com In a study of Austrian and German wheat and maize, the molar ratio of D3G to DON ranged from 5% to 46%, with an average of 15%. nih.gov Research on hard red spring wheat from the US showed a significant positive correlation between DON and D3G levels, indicating that as DON levels increase, D3G levels also tend to rise. researchgate.netresearchgate.net

The following table provides a summary of the reported ratios of D3G to DON in different cereal matrices.

Cereal MatrixRegion(s)D3G to DON Ratio (molar %)D3G as % of Total DON-like compoundsReference
Wheat & MaizeAustria, Germany5% - 46% (average 15%)- nih.gov
Two-Row BarleyCanada-26% mdpi.comnih.gov
Corn & Wheat FlourEgypt8.0% - 33.3% of DON- researchgate.net
DON-contaminated samplesKorea10.5%- mdpi.com

Metabolism and Toxicokinetics of Deoxynivalenol 3 Glucuronide

Gastrointestinal Fate and Hydrolysis of D3G

The hydrolysis of masked mycotoxins back to their parent forms can increase the total toxic load on an individual. ugent.be Studies have investigated the stability of deoxynivalenol-3-β-D-glucoside (DON-3-G), a plant metabolite, during digestion. In vitro models simulating the human upper GI tract (mouth, stomach, and small intestine) have shown that DON-3-G is largely resistant to hydrolysis under these conditions. researchgate.netresearchgate.netresearchgate.net

However, in vivo studies present a different scenario. In pigs, orally administered DON-3-G was found to be almost completely hydrolyzed within the intestinal tract. cabidigitallibrary.org Following oral administration of DON-3-G to pigs, the vast majority of the recovered substance was in the form of DON and its metabolites (DON-15-GlcA, DOM-1, and DON-3-GlcA), with only a very small fraction remaining as urinary DON-3-G. cabidigitallibrary.org This indicates a significant presystemic hydrolysis of the glucoside form. researchgate.netcore.ac.uk In contrast, when administered intravenously, DON-3-G is almost exclusively excreted unmetabolized in the urine, suggesting the compound is stable after systemic absorption and that the hydrolysis occurs within the GI tract. cabidigitallibrary.org

The primary mechanism for the hydrolysis of deoxynivalenol-3-glucoside in the digestive system is the metabolic activity of the intestinal microflora. researchgate.netnih.gov While the upper GI tract lacks the conditions to cleave the glucose moiety, the gut microbiota in the lower GI tract can effectively hydrolyze the conjugate, releasing free DON. researchgate.netresearchgate.net This bacterial-mediated transformation is crucial, as it effectively "unmasks" the toxin, making it available for absorption. The released DON can then undergo systemic biotransformation, including the Phase II metabolism that leads to the formation of DON-3-GlcA. mdpi.comsemanticscholar.org In addition to hydrolysis, gut bacteria can also be involved in the de-epoxidation of DON to its less toxic metabolite, deepoxy-deoxynivalenol (B1670184) (DOM-1). nih.govmdpi.com

Systemic Biotransformation Pathways (Phase II Metabolism)

Once DON is absorbed from the gastrointestinal tract into the bloodstream, it undergoes systemic biotransformation, primarily through Phase II metabolic reactions, to enhance its water solubility and facilitate its elimination from the body.

Glucuronidation is the principal Phase II detoxification pathway for DON in humans and many animal species. mdpi.comnih.govnih.gov This reaction involves the conjugation of DON with glucuronic acid, a process catalyzed by a family of enzymes known as uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). mdpi.comnih.gov The reaction primarily occurs in the liver, with some activity also reported in the intestines and kidneys. mdpi.comsemanticscholar.org This process results in the formation of two major isomers: deoxynivalenol-3-glucuronide (DON-3-GlcA) and deoxynivalenol-15-glucuronide (DON-15-GlcA). mdpi.comnih.gov These glucuronide conjugates are significantly more water-soluble than the parent DON molecule and are readily excreted in the urine. researchgate.netnih.gov In human biomonitoring studies, it has been observed that 66% to 91% of ingested DON is excreted in the urine as these two glucuronide conjugates. nih.gov

The formation of DON-3-GlcA occurs when a glucuronic acid molecule is attached to the hydroxyl group at the C-3 position of the DON structure. researchgate.net Specific UGT enzymes exhibit regioselectivity in this process. In vitro studies using human recombinant UGTs have identified that the UGT2B7 isoform is the primary catalyst for the formation of DON-3-GlcA. nih.govnih.gov The formation of DON-3-GlcA is highly species-dependent. For instance, incubation of DON with rat liver microsomes results predominantly in the formation of DON-3-GlcA. smolecule.com

Deoxynivalenol-15-glucuronide (DON-15-GlcA) is formed by the attachment of glucuronic acid to the hydroxyl group at the C-15 position of DON. researchgate.net In humans, DON-15-GlcA is the dominant urinary biomarker for DON exposure. nih.gov The UGT2B4 isoform has been identified as the enzyme that predominantly catalyzes the formation of DON-15-GlcA in humans. nih.govnih.gov Studies on human subjects show that DON-15-GlcA accounts for a significantly larger portion of the excreted glucuronides compared to DON-3-GlcA. nih.gov The ratio of DON-15-GlcA to DON-3-GlcA in human urine is approximately 4 to 1. nih.gov This contrasts with other species, such as rats, where DON-3-GlcA is the major metabolite. smolecule.com

Table 1: Urinary Excretion of Deoxynivalenol (B1670258) and its Metabolites in Humans within 24 Hours After DON Administration

MetabolitePercentage of Total Recovered Compound
Deoxynivalenol-15-glucuronide (DON-15-GlcA)49.14%
Free Deoxynivalenol (DON)24.33%
Deoxynivalenol-3-glucuronide (DON-3-GlcA)15.74%
Deepoxy-deoxynivalenol (DOM-1)7.01%
Data sourced from a human study on DON metabolism. nih.gov

Table 2: UGT Isoforms and Species-Dependent Formation of DON Glucuronides

Glucuronide IsomerPredominant UGT Isoform (Human)Predominant Species
Deoxynivalenol-3-Glucuronide (DON-3-GlcA)UGT2B7 nih.govnih.govRat smolecule.com
Deoxynivalenol-15-Glucuronide (DON-15-GlcA)UGT2B4 nih.govnih.govHuman nih.govsmolecule.com

Glucuronidation of Deoxynivalenol and its Metabolites

Identification and Characterization of Novel Deoxynivalenol Glucuronide Isomers (e.g., DON-7-GlcA, DON-8-GlcA, Iso-DON Glucuronides)

While deoxynivalenol-3-glucuronide (DON-3-GlcA) and deoxynivalenol-15-glucuronide (DON-15-GlcA) are the most well-documented glucuronidation products of DON, research has uncovered several other novel isomers. nih.govresearchgate.net Initially, deoxynivalenol-7-glucuronide (DON-7-GlcA) was proposed as a potential metabolite. nih.govresearchgate.net However, further investigation led to the discovery of iso-DON glucuronides, with evidence suggesting that a compound previously thought to be DON-7-GlcA was, in fact, iso-DON-3-GlcA. nih.govresearchgate.net

Incubation of DON and its de-epoxy metabolite, DOM-1, with human and rat liver microsomes resulted in the formation of minor quantities of four previously uncharacterized DON glucuronides and four DOM glucuronides, in addition to the expected 3- and 15-glucuronide conjugates. nih.gov Through isolation, enzymatic hydrolysis, and subsequent NMR analysis, these novel metabolites were identified as glucuronides of iso-deoxynivalenol (iso-DON) and iso-deepoxy-deoxynivalenol (iso-DOM). nih.govresearchgate.net Specifically, iso-DON-3-GlcA was identified as a major metabolite in rats and a minor one in pigs. nih.govresearchgate.net Furthermore, iso-DON-8-GlcA was found to be a significant DON metabolite in mice. nih.govresearchgate.net

Another isomer, initially identified as DON-8-O-β-D-glucuronide, was characterized following enzymatic synthesis using liver microsomes. nih.gov Its structure was elucidated through NMR spectroscopy, which revealed a modification at the C-8 carbonyl position. nih.gov This finding provided unequivocal evidence for the formation of three distinct glucuronides of DON by liver enzymes: the 3-, 15-, and 8-isomers. nih.gov

Identified IsomerSpecies/System Detected InSignificance
Iso-DON-3-GlcARats, PigsMajor metabolite in rats, minor in pigs. Initially misidentified as DON-7-GlcA. nih.govresearchgate.net
Iso-DON-8-GlcAMiceOne of the major DON metabolites. nih.govresearchgate.net
DON-8-O-β-D-glucuronideRat and Human Liver Microsomes (in vitro)Structural evidence confirmed by NMR. nih.gov

Formation of De-epoxy Deoxynivalenol (DOM-1) and its Glucuronides

A primary metabolic pathway for deoxynivalenol, distinct from direct glucuronidation, is the de-epoxidation of the C12-C13 epoxy group. This reaction is predominantly carried out by anaerobic gut microbiota, resulting in the formation of de-epoxy deoxynivalenol (DOM-1). mdpi.comnih.govnih.gov The extent of this transformation varies significantly between different animal species and even among individuals within the same species. mdpi.com In species such as ruminants and rats, de-epoxidation is a significant metabolic process. mdpi.com Following its formation, DOM-1 can undergo further phase II metabolism, primarily through conjugation with glucuronic acid to form DOM-1 glucuronides. nih.govnih.gov

Deepoxy-Deoxynivalenol-3-Glucuronide (DOM-3-GlcA)

Following the microbial formation of DOM-1 in the gut, this less toxic metabolite can be absorbed and subsequently conjugated with glucuronic acid in the liver. One of the resulting metabolites is deepoxy-deoxynivalenol-3-glucuronide (DOM-3-GlcA). Research has shown that DOM-3-GlcA is a significant metabolite in certain species. For instance, it has been identified as the predominant DON metabolite in the urine of cows and an important metabolite in rat urine. nih.govresearchgate.net

Deepoxy-Deoxynivalenol-15-Glucuronide (DOM-15-GlcA)

Similar to the formation of DOM-3-GlcA, the absorbed DOM-1 can also be conjugated at the C-15 position to form deepoxy-deoxynivalenol-15-glucuronide (DOM-15-GlcA). The formation of both DOM-3-GlcA and DOM-15-GlcA was observed during in vitro incubations of DOM-1 with human liver microsomes. nih.gov

Identification of Iso-Deepoxy-Deoxynivalenol Glucuronides

In addition to the glucuronidation of DON and DOM-1, studies have identified glucuronides of an isomer of DOM-1, known as iso-DOM. Iso-DOM was first discovered as a byproduct during the microbial production of DOM-1 from DON. nih.gov Subsequent incubation of this isolated iso-DOM with rat liver microsomes led to the formation of two primary glucuronides. nih.gov Through NMR analysis, these were identified as iso-DOM-3-GlcA and iso-DOM-8-GlcA. researchgate.net Further in vivo studies confirmed the presence of iso-DOM-3-GlcAc in the urine of rats and cows that had been exposed to DON. nih.govresearchgate.net

Formation of Deoxynivalenol-8,15-Hemiketal-8-Glucuronide

A structurally unique metabolite, deoxynivalenol-8,15-hemiketal-8-glucuronide, has been identified as a byproduct of DON metabolism. This compound arises from an intramolecular reaction where the hydroxyl group at C-15 attacks the carbonyl group at C-8, forming a cyclic hemiketal. acs.org This hemiketal intermediate is then conjugated with glucuronic acid at the newly formed C-8 hydroxyl group. Initially described as a byproduct during the in vitro production of DON-3-GlcA by rat liver microsomes, this hemiketal glucuronide has also been detected in vivo in the urine of mice and rats exposed to DON. nih.govresearchgate.net The structure was later revised and confirmed as the cyclic 8,15-hemiketal form. acs.org

Sulfation as an Alternative Conjugation Pathway for Deoxynivalenol

Besides glucuronidation, sulfation represents another significant phase II conjugation pathway for deoxynivalenol. This metabolic route involves the attachment of a sulfate (B86663) group to the DON molecule. Sulfation has been identified as a major metabolic pathway in rats and is particularly prominent in poultry, where DON-3α-sulfate is the predominant metabolic product. mdpi.com In contrast, glucuronidation and de-epoxidation are considered minor pathways in avian species. mdpi.com

In plants such as wheat, sulfation is also a recognized detoxification mechanism. core.ac.ukresearchgate.netnih.gov Wheat can metabolize DON into both deoxynivalenol-3-sulfate (DON-3-S) and deoxynivalenol-15-sulfate (DON-15-S). core.ac.uknih.gov Studies on wheat ribosomes have shown that these sulfated derivatives are significantly less toxic than the parent DON molecule, with DON-3-S showing no inhibitory activity in the tested range, confirming sulfation as a detoxification reaction. core.ac.uknih.gov The chemical synthesis and characterization of these sulfate conjugates have been crucial for their identification and quantification in various biological matrices. nih.gov

PathwayKey Metabolite(s)Species/SystemSignificance
Glucuronidation Isomerization Iso-DON-3-GlcA, Iso-DON-8-GlcARats, Pigs, MiceIdentification of novel metabolic pathways beyond simple conjugation. nih.govresearchgate.net
De-epoxidation & Glucuronidation DOM-1, DOM-3-GlcA, DOM-15-GlcARuminants, Rats, CowsDetoxification via gut microbiota followed by systemic conjugation. nih.govresearchgate.netmdpi.com
Hemiketal Formation DON-8,15-hemiketal-8-glucuronideMice, RatsFormation of a unique, structurally complex metabolite. nih.govresearchgate.netacs.org
Sulfation DON-3-S, DON-15-SPoultry, Rats, Plants (Wheat)A major detoxification pathway in certain species and plants, alternative to glucuronidation. mdpi.comcore.ac.uknih.gov

Species-Specific Metabolic Profiles and Differences

The metabolism of deoxynivalenol (DON) and its masked form, deoxynivalenol-3-glucoside (D3G), which can be converted to deoxynivalenol 3-glucuronide (D3G) after absorption, displays significant variability among different animal species. researchgate.netnih.gov This variation is largely attributed to differences in gastrointestinal microflora and the activity of phase II metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net Glucuronidation is a primary detoxification pathway for DON in mammals, enhancing its water solubility and facilitating its excretion. nih.govnih.gov However, the regioselectivity and extent of this process differ, leading to distinct metabolic profiles. nih.govresearchgate.net

In rodent models, particularly rats, orally administered D3G is readily hydrolyzed to its parent compound, deoxynivalenol (DON), within the digestive tract. nih.govuni-muenchen.de This liberated DON is then available for absorption and subsequent metabolism. nih.gov Following absorption, DON is primarily metabolized into two key compounds: deoxynivalenol-glucuronide (DON-GlcA) through phase II conjugation and deepoxy-deoxynivalenol (DOM-1) via microbial de-epoxidation. nih.govuni-muenchen.de

Studies have demonstrated that DON-3-glucuronide (DON-3-GlcA) is the predominant glucuronide isomer formed in rats. nih.govresearchgate.netresearchgate.net However, more recent research has identified a broader range of metabolites. In addition to DON-3-GlcA, novel metabolites such as iso-DON-3-GlcAc, iso-DOM-3-GlcAc, and a DON-8,15-hemiketal-8-glucuronide have been detected in the urine of DON-exposed rats and mice. nih.gov Notably, iso-DON-8-GlcAc was identified as one of the major DON metabolites in mice. nih.gov The formation of DOM-1 and its subsequent glucuronidation to DOM-3-GlcAc is also a significant metabolic pathway in rats. nih.govnih.gov

Table 1: Key Metabolites of this compound Identified in Rodent Models

Metabolite Species Matrix Reference
Deoxynivalenol (DON) Rat Urine, Feces nih.gov
Deoxynivalenol-3-glucuronide (DON-3-GlcA) Rat Urine nih.govnih.gov
Deepoxy-deoxynivalenol (DOM-1) Rat Urine, Feces nih.gov
Iso-DON-3-GlcAc Rat Urine nih.govresearchgate.net
Iso-DOM-3-GlcAc Rat Urine nih.govresearchgate.net
Iso-DON-8-GlcAc Mouse Urine nih.gov
DON-8,15-hemiketal-8-glucuronide Rat, Mouse Urine nih.gov

Pigs are known to be highly sensitive to DON, and their metabolic profile for D3G reflects efficient intestinal hydrolysis but limited absorption. nih.govnih.govmdpi.com When D3G is administered orally to pigs, it is almost entirely hydrolyzed to DON in the intestinal tract before absorption. researchgate.netnih.govcabidigitallibrary.org However, the absorbed fraction of DON originating from D3G is significantly lower—approximately half—compared to the administration of an equimolar amount of DON itself. nih.govresearchgate.netnih.gov

Once absorbed, DON undergoes extensive phase II metabolism, primarily through glucuronidation. nih.govbionte.com Unlike in rats, where DON-3-GlcA is the main isomer, pigs produce both deoxynivalenol-3-glucuronide (DON-3-GlcA) and deoxynivalenol-15-glucuronide (DON-15-GlcA), often in similar ratios, although inter-individual differences are observed. nih.govnih.gov The formation of DOM-1 is considered of minor importance in pigs because most DON absorption occurs in the upper small intestine, whereas the microbial de-epoxidation mainly happens in the large intestine. nih.govnih.gov

After intravenous administration, D3G is very stable and is almost exclusively excreted in its unmetabolized form, indicating that the hydrolysis is a presystemic event localized to the gut. researchgate.netnih.govcabidigitallibrary.org

Table 2: Major Metabolites of this compound Identified in Porcine Models (Post-Oral Administration)

Metabolite Matrix Finding Reference
Deoxynivalenol (DON) Urine Major urinary metabolite nih.govcabidigitallibrary.org
Deoxynivalenol-3-glucuronide (DON-3-GlcA) Urine Significant urinary metabolite nih.govnih.gov
Deoxynivalenol-15-glucuronide (DON-15-GlcA) Urine Significant urinary metabolite nih.govnih.gov
Deepoxy-deoxynivalenol (DOM-1) Urine Minor urinary metabolite nih.govcabidigitallibrary.org
Deoxynivalenol-3-glucoside (D3G) Urine Accounts for a very small percentage of the dose nih.gov

The metabolic profile of D3G in ruminants is dominated by the extensive microbial activity within the rumen. The gastrointestinal microflora of cows efficiently converts DON, liberated from D3G, into its less toxic de-epoxidated form, deepoxy-deoxynivalenol (DOM-1). nih.govtdl.org This de-epoxidation is the primary detoxification pathway in these animals.

Consequently, the metabolites found in ruminant urine and feces are predominantly derived from DOM-1. The most abundant metabolite in cow urine is DOM-3-glucuronide (DOM-3-GlcAc), formed by the conjugation of absorbed DOM-1. nih.govresearchgate.net Another metabolite, iso-DOM-3-GlcAc, has also been identified. nih.gov In contrast, DON and its direct glucuronides, such as DON-3-GlcAc, are found in much lower concentrations, reflecting the exhaustive conversion of DON to DOM-1 before absorption. nih.govresearchgate.net

Table 3: Predominant Metabolites of this compound Identified in Ruminant Models

Metabolite Matrix Relative Abundance Reference
DOM-3-glucuronide (DOM-3-GlcAc) Urine Dominant metabolite nih.govresearchgate.net
Deepoxy-deoxynivalenol (DOM-1) Urine, Feces Major unconjugated metabolite tdl.org
Iso-DOM-3-GlcAc Urine Detected metabolite nih.govresearchgate.net
Deoxynivalenol-3-glucuronide (DON-3-GlcAc) Urine Minor metabolite nih.gov
Deoxynivalenol (DON) Urine, Feces Negligible compared to DOM-1 tdl.org

Avian species exhibit a distinct metabolic profile for D3G and DON compared to mammals. researchgate.netnih.gov Poultry are generally considered more tolerant to DON, which is attributed to differences in absorption, metabolism, and elimination. mdpi.commdpi.com

Crucially, in broiler chickens, orally administered D3G is not significantly hydrolyzed to DON in vivo. nih.gov Furthermore, the primary phase II metabolic pathway for DON in chickens is not glucuronidation but sulfation. nih.gov The absorbed DON is predominantly conjugated with sulfate, a reaction that is more extensive in chickens than the glucuronidation observed in pigs. nih.gov This leads to a different set of metabolites and contributes to the rapid elimination and low oral bioavailability of DON in these species. researchgate.netnih.gov The absolute oral bioavailability of D3G in broiler chickens has been found to be very low and comparable to that of DON. nih.gov

Table 4: Metabolic Fate of this compound in Avian Models

Parameter Finding Reference
Hydrolysis of D3G Not significantly hydrolyzed to DON in vivo nih.gov
Primary Metabolic Pathway Sulfation (not glucuronidation) nih.gov
Oral Bioavailability Low researchgate.netnih.gov
Elimination Rapid researchgate.netnih.govmdpi.com

In vitro studies using liver microsomes have been instrumental in elucidating the species-specific differences in DON glucuronidation at the enzymatic level. nih.govresearchgate.net These studies confirm that both the rate and the regioselectivity of glucuronide formation are highly dependent on the species from which the microsomes are derived. nih.govresearchgate.net

Rat Liver Microsomes (RLM): Incubations with RLM predominantly yield DON-3-O-glucuronide (DON-3-GlcA), confirming the in vivo findings in rodent models. nih.govresearchgate.net

Porcine Liver Microsomes: Liver microsomes from pigs readily form DON-15-glucuronide (DON-15-GlcA), aligning with in vivo data showing this isomer is a major metabolite. nih.gov

Human Liver Microsomes (HLM): In HLM, the preferred site of conjugation is the C-15 hydroxyl group, making DON-15-O-glucuronide (DON-15-GlcA) the main product. nih.govresearchgate.net This is consistent with human biomonitoring studies where DON-15-GlcA is the most prominent urinary biomarker of DON exposure. nih.govresearchgate.netresearchgate.net

These in vitro models unequivocally demonstrate that the enzymatic machinery responsible for glucuronidation exhibits distinct positional preferences for the available hydroxyl groups on the DON molecule across different species.

Table 5: Species-Specific Regioselectivity of DON Glucuronidation in Liver Microsomes

Microsome Source Primary Glucuronide Metabolite Reference
Rat Deoxynivalenol-3-glucuronide (DON-3-GlcA) nih.govresearchgate.net
Pig Deoxynivalenol-15-glucuronide (DON-15-GlcA) nih.gov
Human Deoxynivalenol-15-glucuronide (DON-15-GlcA) nih.govresearchgate.net

Excretion Pathways of D3G and its Metabolites in Various Models

The excretion pathways for D3G and its resulting metabolites are closely linked to the species-specific metabolic profiles, particularly the extent of intestinal hydrolysis and subsequent absorption. The primary routes of elimination are urine and feces, with the balance between them varying significantly across different animal models. nih.govnih.govtdl.org

In rodent models , the low bioavailability of D3G dictates its excretion pattern. nih.gov Following oral administration in rats, only a very small percentage (around 3.7%) of the dose is recovered in the urine as D3G, DON, and DON-GlcA. nih.govuni-muenchen.de The vast majority of the administered D3G is eliminated via the feces, primarily in the form of its hydrolyzed and microbially transformed products, DON and DOM-1. nih.gov This indicates that after intestinal hydrolysis, the liberated DON is poorly absorbed and largely excreted fecally. nih.gov

In contrast, porcine models show a different excretion profile. After oral D3G administration, a substantial portion of the dose (around 40.3%) is recovered in the urine within 24 hours. nih.govcabidigitallibrary.org The urinary metabolites consist mainly of free DON and its glucuronides (DON-3-GlcA and DON-15-GlcA). nih.gov Only trace amounts of metabolites are found in the feces. nih.govcabidigitallibrary.org This demonstrates that while the absorption of DON from D3G is less efficient than from free DON, the absorbed fraction is primarily eliminated via the renal pathway. nih.govbionte.com When D3G is administered intravenously to pigs, it is almost entirely excreted unmetabolized in the urine, confirming efficient renal clearance of the intact conjugate. nih.govcabidigitallibrary.org

For ruminant models , excretion is characterized by the extensive microbial conversion of DON to DOM-1. tdl.org Most of the consumed DON is excreted as DOM-1 through both urine and feces. tdl.org Studies have shown that a significant portion of ingested DON is accounted for by unconjugated DON and DOM-1 in urine and feces. tdl.org The presence of conjugated forms of DOM-1 in urine, such as DOM-3-GlcAc, further highlights the importance of the renal pathway for eliminating absorbed metabolites. nih.govtdl.org

Human studies, which provide context for primate models, show rapid and efficient renal excretion. Following oral administration of D3G, approximately 58% of the dose is recovered in the urine within 24 hours. researchgate.net The excretion products are mainly free DON and its glucuronides, with DON-15-glucuronide being the most abundant metabolite. nih.govresearchgate.net This indicates that in humans, the absorbed fraction of DON from D3G is efficiently processed through glucuronidation and cleared by the kidneys. nih.govmdpi.com

Table 6: Summary of Primary Excretion Pathways for Orally Administered D3G and its Metabolites

Animal Model Primary Excretion Route Major Excreted Forms Key Finding Reference
Rat Feces DON, DOM-1 Low bioavailability, limited urinary excretion nih.gov
Pig Urine DON, DON-3-GlcA, DON-15-GlcA Significant renal clearance of absorbed metabolites nih.govcabidigitallibrary.org
Cow Urine and Feces DOM-1, DOM-3-GlcAc Extensive microbial conversion to DOM-1 prior to excretion nih.govtdl.org
Human Urine Free DON, DON-15-GlcA, DON-3-GlcA Efficient absorption and renal clearance as glucuronides nih.govresearchgate.net

Analytical Methodologies for Deoxynivalenol 3 Glucuronide and Its Metabolites

Sample Preparation Techniques for Diverse Biological and Food Matrices

Effective sample preparation is a critical first step to ensure accurate and reliable quantification of DON 3-GlcA, by removing interfering matrix components and concentrating the analyte. The choice of technique depends on the complexity of the matrix, with biological fluids like urine often requiring simpler procedures than complex food matrices.

Optimized Extraction and Clean-up Procedures

A range of extraction and clean-up procedures have been optimized for the analysis of DON 3-GlcA. For liquid samples such as urine, a straightforward "dilute and shoot" approach is frequently employed. d-nb.info This method involves minimal sample handling, typically a simple dilution of the sample before injection into the analytical system, making it suitable for high-throughput screening. d-nb.info

For more complex matrices, or when lower detection limits are required, more extensive clean-up is necessary. Solid-phase extraction (SPE) is a widely used technique for purifying and pre-concentrating analytes from the sample extract. Immunoaffinity columns (IACs) offer a highly specific clean-up method. These columns contain monoclonal antibodies that selectively bind to DON and its metabolites, including DON 3-GlcA, resulting in very clean extracts with significantly reduced matrix effects. This high degree of specificity makes IACs particularly valuable for complex food and feed samples.

Advanced Chromatographic Separation Techniques

Chromatographic separation is essential for distinguishing DON 3-GlcA from its parent compound, other metabolites, and matrix interferences prior to detection.

Liquid Chromatography (LC)

Liquid chromatography (LC) is a fundamental technique for the separation of DON 3-GlcA. Reversed-phase chromatography, typically utilizing C18 columns, is the most common approach. Due to the addition of the polar glucuronic acid moiety, DON 3-GlcA is more polar than its parent compound, DON, and therefore elutes earlier from the column under typical reversed-phase conditions. smolecule.com The mobile phase commonly consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or acetic acid to improve peak shape and ionization efficiency. d-nb.info

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over conventional LC, including higher resolution, increased sensitivity, and shorter analysis times. researchgate.netmdpi.com These benefits are achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. The enhanced separation efficiency of UHPLC is particularly beneficial for resolving isomeric metabolites and separating DON 3-GlcA from complex matrix components, leading to more accurate quantification. nih.gov

Table 1: Example UHPLC Parameters for Deoxynivalenol (B1670258) 3-Glucuronide Analysis

ParameterConditionSource
ColumnReversed-phase C18 d-nb.info
Mobile Phase AWater with 0.1% Formic Acid d-nb.info
Mobile Phase BAcetonitrile with 0.1% Formic Acid d-nb.info
Flow Rate0.6 mL/min d-nb.info
Run Time13 minutes d-nb.info

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive technique for the detection and quantification of DON 3-GlcA, offering high sensitivity and selectivity.

Tandem Mass Spectrometry (MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of DON 3-GlcA. researchgate.net This technique provides excellent sensitivity and specificity, allowing for the detection of low concentrations of the analyte in complex matrices. d-nb.info Detection is typically performed in negative electrospray ionization (ESI) mode. smolecule.com

In MS/MS analysis, a specific precursor ion for DON 3-GlcA is selected in the first mass analyzer, fragmented, and then one or more characteristic product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly enhances selectivity and reduces background noise. For DON 3-GlcA, the deprotonated molecule [M-H]⁻ at m/z 471.3 is often selected as the precursor ion. smolecule.com

Table 2: Example Mass Spectrometry Parameters for Deoxynivalenol 3-Glucuronide

ParameterSettingSource
Ionization ModeNegative Electrospray Ionization (ESI-) smolecule.com
Precursor Ion (m/z)471.3 smolecule.com
Product Ion 1 (m/z)113.1 d-nb.info
Product Ion 2 (m/z)175.1 d-nb.info
Ion Spray Voltage-4000 V d-nb.info
Source Temperature500 °C d-nb.info

High-Resolution Mass Spectrometry (HRMS) Approaches

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the characterization and investigation of mycotoxin metabolites, including this compound (D3G). nih.gov Unlike traditional low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, which facilitate the determination of elemental compositions for unknown compounds and the identification of novel metabolites. researchgate.netnih.gov This capability is crucial for metabolism studies and for expanding the scope of biomonitoring methods beyond parent compounds. nih.gov

The application of HRMS, often coupled with liquid chromatography (LC), allows for the systematic characterization of a wide array of metabolites from in vitro incubations (e.g., with human liver microsomes) or in vivo samples. nih.govresearchgate.net Full-scan HRMS techniques, such as those using Time-of-Flight (ToF) or Orbitrap mass analyzers, enable the collection of exact m/z values and fragmentation spectra (MS/MS). nih.gov This data can be used to build comprehensive spectral libraries for known and newly identified mycotoxin metabolites, significantly enhancing the ability to screen for and identify these compounds in complex biological matrices. nih.govnih.gov For instance, LC-HRMS has been successfully employed to identify various biotransformation products of deoxynivalenol (DON), demonstrating its power in deciphering the metabolic fate of the parent mycotoxin. researchgate.net

The combination of HRMS with metabolic software further accelerates the process of identifying a broad spectrum of metabolites by utilizing both the accurate mass of the full-scan MS and the fragmentation data. nih.gov This approach has been instrumental in identifying not only D3G but also other phase I and phase II metabolites, which is critical as these can constitute a significant portion of the total DON burden in the body. nih.gov

Selected Reaction Monitoring (SRM) for Targeted Analysis

Selected Reaction Monitoring (SRM), typically performed on a triple quadrupole mass spectrometer, is a highly sensitive and selective technique for the targeted quantification of specific analytes, including this compound (D3G). nih.govwur.nl This method involves monitoring specific precursor-to-product ion transitions, which provides a high degree of specificity and reduces chemical noise, making it ideal for quantitative analysis in complex matrices like urine or food extracts. nih.govnih.gov

In an SRM experiment, the first quadrupole (Q1) is set to select the precursor ion (the deprotonated molecule [M-H]⁻ in the case of D3G), which is then fragmented in the second quadrupole (q2, collision cell). The third quadrupole (Q3) is then set to monitor for specific, characteristic fragment ions (product ions). nih.govwur.nl The intensity of these transitions is proportional to the concentration of the analyte in the sample.

The development of an SRM method requires careful optimization of parameters such as the declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for each specific precursor-product ion transition to achieve maximum sensitivity. nih.gov For D3G and related compounds, multiple transitions are often monitored—one for quantification (quantifier) and at least one for confirmation (qualifier)—to ensure accurate and reliable identification and measurement. researchgate.net LC-MS/MS methods using SRM are widely employed for the routine analysis of DON and its derivatives in various commodities. nih.govwur.nlresearchgate.net

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)

Note: Specific m/z values and collision energies can vary depending on the instrument and analytical conditions. The data presented is illustrative based on common findings in the literature. nih.govnih.gov

Comparative Assessment of Direct versus Indirect Quantification Methods for Glucuronides

The quantification of deoxynivalenol glucuronides in biological samples, primarily urine, can be performed using two distinct approaches: direct and indirect methods. mdpi.comnih.gov

Indirect quantification is the more traditional and widely applied method, largely due to the historical lack of commercial reference standards for the glucuronide conjugates. mdpi.comnih.gov This approach involves an enzymatic hydrolysis step using β-glucuronidase to cleave the glucuronic acid moiety from the parent mycotoxin. nih.govnih.gov The total concentration of the parent mycotoxin (e.g., "total DON") is then measured, representing the sum of the free mycotoxin and the amount released from its glucuronide conjugates. mdpi.com

Direct quantification , on the other hand, measures the intact glucuronide conjugate (e.g., D3G) without a prior hydrolysis step. nih.govresearchgate.net This requires the availability of a certified reference standard for the specific glucuronide metabolite. nih.gov The development of methods for synthesizing these standards has made direct quantification increasingly feasible. nih.govresearchgate.net This approach allows for the simultaneous measurement of both the free mycotoxin and its specific glucuronide metabolites in a single analytical run, providing a more detailed metabolic profile. nih.gov

A key issue in the comparative assessment of these methods is the efficiency of the enzymatic hydrolysis in the indirect approach. Studies have shown that the deconjugation process may not always be complete, potentially leading to an underestimation of the total mycotoxin exposure. mdpi.comnih.gov One study found that the average total DON concentration was lower when measured by the indirect method compared to the direct method, suggesting that some glucuronides were not fully converted to free DON during the enzymatic treatment. mdpi.com Therefore, the direct method is often suggested to provide a more accurate estimation of total DON presence in urine. mdpi.com

Strategies Employing Enzymatic Deconjugation (e.g., β-Glucuronidase)

The cornerstone of the indirect quantification strategy is the enzymatic deconjugation of glucuronide metabolites using β-glucuronidase. nih.govnih.gov This enzyme catalyzes the hydrolysis of the glycosidic bond, releasing the parent aglycone (deoxynivalenol) and D-glucuronic acid. nih.govrsc.org The subsequent analysis by techniques like LC-MS/MS then measures the total amount of the released DON. nih.govnih.gov

The effectiveness of this enzymatic step is critical for the accuracy of the indirect method. However, the process can be influenced by several factors, including the source and type of the β-glucuronidase enzyme, pH, temperature, and incubation time. mdpi.com Different studies have utilized varying enzymatic treatment conditions, which can lead to discrepancies in results. mdpi.com

MethodPrincipleAdvantagesDisadvantages

Development and Validation of Analytical Methods for D3G Isomers and Novel Metabolites

Recent research has revealed that the biotransformation of deoxynivalenol is more complex than initially understood, leading to the formation of various isomers and novel metabolites beyond the commonly known D3G. nih.govresearchgate.net The discovery of these compounds necessitates the development and validation of more comprehensive analytical methods to capture a fuller picture of DON metabolism. nih.govacs.org

Studies have identified several novel DON-derived glucuronides in animal urine, including iso-DON glucuronides and even a DON-hemiketal-glucuronide. nih.govresearchgate.net For example, iso-DON-3-GlcAc was identified as a major DON metabolite in rats, while DON-8,15-hemiketal-8-glucuronide was found in the urine of exposed mice and rats. researchgate.net These discoveries highlight that existing analytical methods focusing solely on DON, D3G, and DON-15-glucuronide may be insufficient. nih.gov

The development of methods for these novel metabolites is challenging. It requires advanced analytical platforms like LC-HRMS for initial identification and structural elucidation. nih.govnih.gov Once identified, targeted LC-MS/MS methods must be developed for their quantification. acs.org A significant hurdle is the chromatographic separation of closely eluting isomers, which is essential for their individual quantification. nih.gov The validation of these methods is often hampered by the lack of analytical standards for these newly discovered compounds. nih.gov

Challenges and Progress in Reference Standard Availability and Chemical/Enzymatic Synthesis

A primary bottleneck in the analysis of D3G and its metabolites is the limited availability of high-purity, certified reference standards. nih.govnih.gov Accurate quantification, especially for direct measurement methods, is critically dependent on the availability of these standards for calibration. nih.gov While standards for parent mycotoxins like DON are more readily available, those for their phase II metabolites, including various glucuronides, are often not commercially produced or are prohibitively expensive. mdpi.comnih.gov

The lack of commercial standards has spurred significant progress in both chemical and enzymatic synthesis of these compounds. researchgate.netnih.govnih.gov

Chemical Synthesis: Methods like the Königs-Knorr reaction have been successfully adapted to synthesize D3G and its isotopically labeled analogues (e.g., ¹³C-labeled D3G). nih.gov These labeled standards are invaluable as internal standards in stable isotope dilution assays (SIDA), which effectively compensate for matrix effects during LC-MS/MS analysis and improve quantitative accuracy. nih.govnih.gov

Enzymatic/Biosynthesis: Another approach involves using biological systems to produce the desired metabolites. Incubation of the parent mycotoxin with liver microsomes (from rats or humans) supplemented with cofactors has been used to generate various glucuronides, including D3G and its isomers. nih.govacs.orgacs.org These synthesized metabolites can then be purified by techniques like preparative HPLC for use as analytical standards. nih.gov

Despite this progress, the synthesis and purification of these standards remain complex and labor-intensive processes. nih.govnih.gov Ensuring the purity and accurate concentration of the resulting standard solutions is another challenge, with potential for impurities or degradation affecting analytical results. mdpi.comnih.gov The continued development of robust synthesis and purification protocols is therefore essential for advancing research and routine monitoring of D3G and other modified mycotoxins. nih.govnih.gov

Mechanistic Toxicological Research of Deoxynivalenol 3 Glucuronide

Comparative Assessment of Biological Activity with Deoxynivalenol (B1670258) (at the Cellular and Molecular Level)

Deoxynivalenol 3-glucuronide (D3G) is a conjugated form of the mycotoxin deoxynivalenol (DON), produced by plants as a detoxification mechanism. Research at the cellular and molecular level indicates that the biological activity of D3G is significantly lower than that of its parent compound, DON.

Impact on Protein Biosynthesis (In Vitro Studies)

In vitro studies have demonstrated that this compound (D3G) has a significantly lower impact on protein biosynthesis compared to Deoxynivalenol (DON). DON is a potent inhibitor of protein synthesis in eukaryotic cells. nih.gov The addition of a glucuronide group at the C-3 position in D3G sterically hinders the molecule's ability to bind to the ribosome, which is the primary target of DON's toxicity. This structural difference is believed to be the main reason for the reduced inhibitory effect of D3G on protein synthesis. scabusa.org Consequently, D3G is considered a detoxification product of DON in plants, exhibiting far lower toxicity in this regard. nih.gov

Influence on Cellular Cycles and Amino Acid Expression

While Deoxynivalenol (DON) is known to cause cell cycle arrest, particularly at the G2/M phase, in various cell lines, specific comparative data on the influence of this compound (D3G) on cellular cycles is less detailed. nih.gov However, given the significantly lower cytotoxicity and reduced impact on protein synthesis of D3G, it is inferred that its effect on the cell cycle is substantially less pronounced than that of DON. The disruption of the cell cycle by DON is linked to its ability to induce a ribotoxic stress response, which is attenuated in the case of D3G due to the glucuronide conjugate.

Similarly, detailed comparative studies on the direct influence of D3G on amino acid expression are not extensively available. DON exposure has been shown to alter amino acid metabolism and transport in intestinal cells. Given that D3G exerts minimal adverse effects on intestinal barrier integrity, its influence on amino acid expression is likely to be negligible compared to DON.

Evaluation of Cytotoxicity Using Cell Lines (e.g., HepG-2, Caco-2)

Comparative cytotoxicity studies using human cell lines such as the liver cell line HepG-2 and the intestinal epithelial cell line Caco-2 have consistently shown that this compound (D3G) is significantly less toxic than Deoxynivalenol (DON). mdpi.comnih.gov

In studies with Caco-2 cells, D3G showed no measurable adverse effects on the intestinal barrier integrity, whereas DON is known to compromise it. nih.gov This suggests that D3G does not induce the same level of cellular damage as its parent compound in this intestinal model. The reduced cytotoxicity of D3G is attributed to its altered chemical structure, which limits its interaction with cellular targets. scabusa.org

Comparative Cytotoxicity of Deoxynivalenol (DON) and this compound (D3G) in Caco-2 Cells

Compound Cell Line Endpoint Observation
Deoxynivalenol (DON) Caco-2 Intestinal Barrier Integrity Compromises barrier function
This compound (D3G) Caco-2 Intestinal Barrier Integrity No measurable adverse effects

Role of D3G Hydrolysis in Contributing to the Overall Toxicological Burden

Despite its lower intrinsic toxicity, this compound (D3G) poses a significant toxicological concern due to its potential for hydrolysis back into the more toxic parent compound, Deoxynivalenol (DON), within the gastrointestinal tract.

Concept of "Masked Mycotoxin" Reactivation and Toxicological Implications

This compound (D3G) is considered a "masked mycotoxin." nih.gov This term refers to mycotoxin derivatives that are not detected by conventional analytical methods for the parent mycotoxin and may exhibit lower toxicity themselves, but can be converted back to their toxic forms within the body.

The toxicological implication is that the presence of D3G in food and feed can lead to an underestimation of the total DON exposure and the associated health risks. nih.gov The amount of DON released from D3G can be substantial, and therefore, it is crucial to consider the presence of masked mycotoxins like D3G in risk assessments. nih.gov

Hydrolysis of this compound (D3G) in the Gastrointestinal Tract

GIT Compartment Condition Effect on D3G
Stomach Acidic (e.g., 0.2 M HCl) Resistant to hydrolysis
Small Intestine Human digestive enzymes Not significantly hydrolyzed
Large Intestine Gut microbiota Hydrolyzed to Deoxynivalenol (DON)

Research on Mitigation and Biotransformation Strategies for Deoxynivalenol 3 Glucuronide

Microbial Detoxification Approaches

Microbial biotransformation is a promising strategy for detoxifying DON-contaminated food and feed due to its high efficiency and environmentally friendly nature. frontiersin.org Various microorganisms have been identified that can convert DON into metabolites with significantly reduced toxicity through mechanisms such as de-epoxidation, oxidation, or isomerization. nih.govfrontiersin.org

Specific enzymes produced by microorganisms play a crucial role in the biotransformation of DON. A notable example is the glycosyltransferase YjiC, identified in a soil-borne strain of Bacillus subtilis. nih.gov This enzyme is responsible for the glycosylation of DON, a process that modifies its chemical structure and reduces its toxicity.

Research has demonstrated that YjiC catalyzes the transfer of a glucose molecule to the hydroxyl group at the 7-position of DON. nih.govacs.org This enzymatic reaction results in the formation of a novel and more stable metabolite. The identification of YjiC and its function opens avenues for the development of enzymatic applications to detoxify DON in contaminated cereals. nih.gov

The enzymatic action of Bacillus subtilis glycosyltransferase YjiC on deoxynivalenol (B1670258) leads to the production of Deoxynivalenol-8,15-hemiketal-7-glucoside (HKDON7G). nih.gov Spectroscopic analysis, including liquid chromatography high-resolution tandem mass spectrometry and NMR, confirmed the structure of this novel metabolite. nih.govacs.org

Toxicity assessments have shown that HKDON7G is significantly less toxic than its parent compound, DON. nih.gov In experiments using duckweed, exposure to HKDON7G at a concentration of 20 μM showed no phytotoxicity, unlike the significant toxicity observed with DON. nih.govacs.org Furthermore, stability tests revealed that HKDON7G is more resistant to enzymatic and microbial hydrolysis compared to deoxynivalenol-3-glucoside (D3G), another common plant-derived detoxification product of DON. nih.govacs.org This increased stability is a crucial attribute, as it reduces the likelihood of the compound reverting to the toxic DON form.

Table 1: Comparison of Deoxynivalenol (DON) and its Metabolite HKDON7G

CharacteristicDeoxynivalenol (DON)Deoxynivalenol-8,15-hemiketal-7-glucoside (HKDON7G)
Producing Organism/ProcessFusarium speciesEnzymatic biotransformation of DON by Bacillus subtilis YjiC nih.gov
ToxicityHighSignificantly reduced; no phytotoxicity observed in duckweed at 20 μM nih.govacs.org
StabilityStableMore resistant to hydrolysis than DON-3-glucoside nih.govacs.org

Plant Breeding Strategies for Enhanced D3G Production as a Resistance Mechanism

Plants have evolved their own defense mechanisms against pathogens and their toxins. One such mechanism is the detoxification of DON by converting it into deoxynivalenol-3-β-D-glucoside (D3G). nih.govnih.gov This conversion is catalyzed by UDP-glycosyltransferases (UGTs), enzymes that attach a glucose molecule to DON, thereby reducing its ability to inhibit protein synthesis in the plant. oup.commdpi.com

Breeding for resistance to Fusarium head blight (FHB), the disease caused by DON-producing fungi, has been a major goal in cereal production. nih.govnih.gov Research has shown a strong correlation between FHB resistance and the plant's ability to produce D3G. nih.govresearchgate.net More resistant wheat and barley varieties often exhibit a higher capacity to convert DON into D3G. nih.govnih.gov

Table 2: Key Findings in Plant Breeding for D3G Production

FindingImplication for Plant BreedingReference
Conversion of DON to D3G is a natural detoxification mechanism in plants like wheat and barley.Enhancing this natural pathway is a viable strategy for increasing FHB resistance. nih.govnih.gov
Resistant wheat and barley varieties show a greater ability to convert DON to D3G.Selection for higher D3G/DON ratios can be a marker for FHB resistance. nih.govresearchgate.net
The barley gene HvUGT13248 is responsible for DON glucosylation.This gene can be used in molecular breeding approaches to develop resistant cultivars. nih.govoup.com

Research on Post-Harvest Processing Effects on D3G Levels and Subsequent Bioavailability

Thermal food processing methods such as baking, boiling, and extrusion cooking can have varied effects on the levels of DON and D3G. nih.gov The stability of these compounds is influenced by factors like temperature, time, and the food matrix. Some studies report a reduction in DON levels during processing, but the data can be inconsistent. nih.govresearchgate.net Importantly, processing can also lead to the release of DON from D3G, potentially increasing the concentration of the more toxic form. nih.gov

The bioavailability of D3G is a key factor in its toxicological relevance. In vitro studies have shown that D3G is stable under acidic conditions similar to the stomach but can be hydrolyzed by intestinal microflora. nih.gov This means that while D3G itself may not be readily absorbed, the DON released from it in the gut becomes available for absorption, contributing to the total toxic load. nih.govresearchgate.net Risk assessments are increasingly considering the bioavailability of these conjugated forms to provide a more accurate evaluation of the potential health risks associated with DON and its metabolites in the food chain. mdpi.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Deoxynivalenol 3-glucuronide in biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for detecting DON3G in urine or serum. Validation requires reference standards, but the lack of commercial DON3G standards necessitates cross-referencing with spectral data (e.g., HNMR, MS) from synthesized analogs or purified isolates. For indirect quantification, enzymatic hydrolysis with β-glucuronidase can release free deoxynivalenol (DON), but this method may underestimate total DON due to incomplete cleavage .

Q. What are the primary metabolic pathways leading to the formation of this compound in humans?

  • Methodological Answer : DON3G is formed via phase II metabolism mediated by UDP-glucuronosyltransferase (UGT) enzymes, particularly in the liver. The glucuronidation site (C-3 position) is stereospecific, analogous to other mycotoxin glucuronides. Metabolic studies should include incubation of DON with human liver microsomes or recombinant UGT isoforms to identify enzyme kinetics (e.g., Km, Vmax) and confirm regioselectivity .

Q. How does urinary this compound correlate with dietary exposure to Deoxynivalenol?

  • Methodological Answer : Urinary DON3G levels serve as a biomarker for DON exposure. To minimize variability, normalize concentrations to creatinine levels and use direct quantification via LC-MS/MS. Population studies should account for inter-individual differences in UGT activity and renal excretion rates. Indirect methods (enzymatic hydrolysis) may underestimate exposure by 15–30% due to incomplete glucuronide conversion .

Advanced Research Questions

Q. How can researchers address discrepancies between indirect enzymatic hydrolysis and direct quantification methods for total Deoxynivalenol in urine?

  • Methodological Answer : Discrepancies arise because indirect methods fail to hydrolyze all DON glucuronides (e.g., DON-15-glucuronide may resist β-glucuronidase). To resolve this, use a dual approach:

Direct LC-MS/MS : Quantify DON3G and DON15G separately using synthesized standards or isotope-labeled internal standards.

Enzyme Optimization : Test multiple β-glucuronidase sources (e.g., E. coli vs. Helix pomatia) and optimize pH/temperature conditions to maximize hydrolysis efficiency .

Q. What strategies can be employed to synthesize or isolate this compound for use as an analytical standard?

  • Methodological Answer :

  • Chemical Synthesis : React DON with UDP-glucuronic acid using recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3) in vitro. Purify the product via preparative HPLC and validate using NMR and high-resolution MS.
  • Biosynthesis : Isolate DON3G from urine of DON-exposed subjects using solid-phase extraction (SPE) and confirm purity via orthogonal techniques (e.g., LC-MS/MS, ion mobility spectroscopy) .

Q. What experimental approaches are recommended to assess the biological activity of DON3G compared to its parent compound?

  • Methodological Answer :

  • Toxicity Assays : Compare DON3G and DON in vitro using cell lines (e.g., Caco-2, HepG2) to assess cytotoxicity, oxidative stress, and inflammatory responses (e.g., IL-6, TNF-α ELISA).
  • Metabolic Stability : Incubate DON3G with human plasma or hepatocytes to evaluate deconjugation back to DON. Monitor using time-course LC-MS/MS analysis.
  • Receptor Binding : Test DON3G’s affinity for DON targets (e.g., ribosomes, MAPK pathways) using competitive binding assays or surface plasmon resonance (SPR) .

Q. How do structural characteristics of DON3G influence its detection in complex matrices?

  • Methodological Answer : The glucuronic acid moiety increases DON3G’s polarity, reducing retention on reverse-phase HPLC columns. Use hydrophilic interaction liquid chromatography (HILIC) or ion-pairing agents to improve separation. In MS, the glucuronide group enhances ionization in negative mode but may fragment during collision-induced dissociation (CID). Optimize MS parameters to preserve the parent ion for quantification .

Key Challenges and Future Directions

  • Standard Availability : The absence of commercial DON3G standards remains a critical barrier. Collaborative efforts to synthesize and distribute certified reference materials are urgently needed.
  • Method Harmonization : Cross-laboratory validation studies are required to standardize protocols for DON3G quantification, especially in multi-center epidemiological research .

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